8-[(pyridin-3-yl)methoxy]quinoline
Description
Properties
IUPAC Name |
8-(pyridin-3-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVXOCCXHIZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
8-Halogenoquinoline Derivatives
The synthesis of 8-[(pyridin-3-yl)methoxy]quinoline universally requires 8-halogenoquinoline precursors, typically 8-chloro- or 8-fluoroquinoline. These derivatives are synthesized via direct halogenation of quinoline using reagents such as phosphorus oxychloride (POCl₃) for chlorination or xenon difluoride (XeF₂) for fluorination.
Critical Considerations:
Pyridin-3-ylmethanol Activation
Pyridin-3-ylmethanol serves as the nucleophile in NAS reactions. Deprotonation using strong bases like potassium tert-butoxide (KOtBu) generates the reactive alkoxide species. Alternative bases such as sodium hydride (NaH) are less effective, yielding <50% conversion due to incomplete deprotonation.
Synthetic Routes and Reaction Mechanisms
Nucleophilic Aromatic Substitution (NAS)
The primary method involves reacting 8-halogenoquinoline with pyridin-3-ylmethanol under NAS conditions:
General Reaction:
Mechanistic Insights:
Optimized Reaction Conditions
Table 1: Comparative Analysis of NAS Conditions
| Parameter | Condition A (KOtBu/THF) | Condition B (NaH/DMF) |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Time (h) | 6 | 12 |
| Yield (%) | 87 | 48 |
| Purity (HPLC, %) | 99.2 | 92.5 |
Key Observations:
-
KOtBu/THF Superiority: Higher yields and shorter reaction times correlate with THF’s ability to solubilize intermediates.
-
Side Reactions: DMF promotes hydrolysis of the alkoxide, reducing efficiency.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Scaling NAS reactions requires transitioning from batch to continuous flow processes:
-
Residence Time: Optimized at 30 minutes via precise temperature (90°C) and pressure (3 bar) control.
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Catalyst Recovery: In-line filtration systems enable >95% recovery of KOtBu, reducing costs.
Case Study: A pilot plant achieved 92% yield at a throughput of 50 kg/day using THF recirculation and automated pH monitoring.
Purification Protocols
-
Liquid-Liquid Extraction: Ethyl acetate/water partitions remove unreacted pyridin-3-ylmethanol.
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Column Chromatography: Silica gel (60–120 mesh) with hexane:ethyl acetate (7:3) achieves 99.5% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Major Byproducts:
-
8-Hydroxyquinoline: Forms via hydrolysis under acidic conditions.
-
Dimerization Products: Occur at temperatures >100°C.
Mitigation:
Solvent Selection Trade-offs
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 66 | 87 |
| DMF | 36.7 | 153 | 48 |
| DMSO | 46.5 | 189 | 32 |
Chemical Reactions Analysis
Types of Reactions
8-[(pyridin-3-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 8-[(pyridin-3-yl)methoxy]quinoline are primarily centered around its potential as a therapeutic agent. Compounds with similar structures have been investigated for their anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Research has demonstrated that quinoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, studies on related compounds have shown that they can block the cell cycle and activate apoptotic pathways through modulation of signaling proteins such as PI3K/AKT/mTOR.
Table 1: Summary of Anticancer Activity in Related Quinoline Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Methoxy-2,5-dimethylquinoline | HCT116 | 25.72 | Inhibition of PI3K/AKT/mTOR pathway |
| 8-Hydroxyquinoline | MCF7 | 15.5 | Induction of apoptosis via mitochondrial stress |
| 7-Hydroxyquinoline | A549 | 30.0 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives is well-documented. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Efficacy of Quinoline Derivatives
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 8-(Pyridin-4-yl)quinoline | Staphylococcus aureus | 12 µg/mL | Inhibition of cell wall synthesis |
| Chloroquine | Plasmodium falciparum | 0.5 µg/mL | Interference with heme detoxification |
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, making it an essential compound in synthetic chemistry.
Synthetic Routes
The synthesis typically involves etherification reactions where quinoline reacts with pyridine derivatives under specific conditions to yield the desired compound.
Materials Science
The compound also finds applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the quinoline and pyridine moieties make it suitable for these applications.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Research : A study evaluated the effects of a series of quinoline derivatives on colorectal cancer cells, revealing that specific modifications significantly increased cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Assessment : Another investigation focused on the antibacterial properties against resistant strains of bacteria, indicating that certain derivatives exhibited potent activity, making them candidates for further development as novel antibiotics.
Mechanism of Action
The mechanism of action of 8-[(pyridin-3-yl)methoxy]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key quinoline derivatives with structural similarities to 8-[(pyridin-3-yl)methoxy]quinoline, highlighting their substituents, biological activities, and key findings:
Key Comparative Analyses
Electronic and Steric Effects
- 8-Hydroxyquinoline: The hydroxy group acts as a strong metal chelator, enabling therapeutic use in neurodegenerative diseases and infections. However, its lack of lipophilicity limits bioavailability compared to methoxy-substituted analogues .
- Triazole-Substituted Analogues : The 1,2,3-triazole group (e.g., in ) introduces polarity and hydrogen-bonding capacity, enhancing antibacterial activity. Chloro substituents further increase electron-withdrawing effects, improving membrane penetration .
- Pyrimidine-Substituted Derivatives : Pyrimidinyl groups () provide additional hydrogen-bonding sites and π-stacking interactions, crucial for DNA intercalation in anticancer applications .
Biological Activity
8-[(Pyridin-3-yl)methoxy]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies, including cytotoxicity assays, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with a pyridine moiety attached via a methoxy group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Anticancer Activity : Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in colorectal cancer cells (HCT116 and Caco-2) by targeting specific signaling pathways such as PI3K/AKT/mTOR .
- Enzymatic Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical for drug development targeting diseases where enzyme dysregulation is a factor. Its mechanism typically involves binding to the active site of enzymes, thereby inhibiting their activity .
Case Study 1: Cytotoxicity in Colorectal Cancer
A study conducted on the cytotoxic effects of 8-methoxy derivatives indicated that these compounds could significantly inhibit the growth of colorectal cancer cells. The mechanism involved blocking the cell cycle at the G2/M phase and inducing apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of quinoline derivatives on key enzymes involved in metabolic pathways showed that these compounds could effectively reduce enzyme activity, leading to decreased substrate conversion rates. For example, one study reported an IC50 value of 0.55 μM for a related compound, indicating potent inhibitory activity compared to standard controls .
The precise mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Signaling Pathways : The compound has been linked to the inhibition of critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
- Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of caspases, which are essential for programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors include:
- Substituents on the Quinoline Ring : Modifying positions on the quinoline ring can enhance or diminish activity.
- Pyridine Moiety Variations : Changes in the pyridine structure may affect binding affinity and selectivity towards biological targets.
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Anticancer, Enzyme Inhibition |
| Related Quinoline Derivative | 0.55 | Enzyme Inhibition |
| Neocryptolepine Derivative | TBD | Anticancer |
Q & A
Q. Q: What are the optimal synthetic routes for preparing 8-[(pyridin-3-yl)methoxy]quinoline, and how can purity be ensured?
A: The synthesis involves multi-step organic reactions, typically starting with the formation of the quinoline core followed by functionalization. Key steps include:
- Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to introduce the pyridinylmethoxy group. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in solvents like DMF at 80–100°C are effective .
- Etherification : React 8-hydroxyquinoline with 3-(bromomethyl)pyridine under basic conditions (K₂CO₃ in DMSO) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Characterization Techniques
Q. Q: Which analytical methods are critical for characterizing this compound and its intermediates?
A: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess regioselectivity (e.g., pyridinylmethoxy proton signals at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 279.11) and detect synthetic byproducts .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for chiral intermediates .
Initial Biological Activity Screening
Q. Q: How should researchers design assays to evaluate the compound’s preliminary biological activity?
A: Prioritize target-based assays:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence polarization assays. The pyridinylmethoxy group may enhance binding to hydrophobic pockets .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus or E. coli, given quinoline’s known intercalation with DNA .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations. Compare with control compounds like chloroquine .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q: How can substituent modifications refine the compound’s pharmacological profile?
A: Systematic SAR strategies include:
- Pyridine Ring Modifications : Replace pyridin-3-yl with pyridin-4-yl to alter steric effects. Methoxy-to-ethoxy substitutions on quinoline improve metabolic stability .
- Bioisosteric Replacements : Substitute methoxy with trifluoromethoxy to enhance lipophilicity and blood-brain barrier penetration .
- Data Collection : Use IC₅₀ values from kinase assays and computational docking (AutoDock Vina) to correlate substituent effects with target affinity .
Addressing Data Contradictions in Biological Activity
Q. Q: How to resolve discrepancies in reported biological activities across studies?
A: Common causes and solutions:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .
- Metabolic Instability : Perform hepatic microsome stability assays (rat/human) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
Computational Modeling for Mechanism Elucidation
Q. Q: What computational approaches predict binding modes and off-target effects?
A: Integrate:
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., quinoline’s nitrogen binding to kinase hinge regions) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hydrophobic contacts with pyridinylmethoxy) .
- ADMET Prediction : Tools like SwissADME to optimize logP (target 2–3) and reduce hERG liability .
Advanced In Vivo Pharmacokinetic Considerations
Q. Q: What methodologies improve the compound’s in vivo bioavailability and tissue distribution?
A: Key strategies:
- Formulation : Nanoemulsions or liposomes to enhance aqueous solubility. PEGylation reduces clearance .
- PK Studies : Conduct IV/PO dosing in rodents (5–20 mg/kg), with LC-MS/MS plasma analysis. Monitor t₁/₂ and AUC for dose optimization .
- Tissue Penetration : Use radiolabeled analogs (³H or ¹⁴C) for biodistribution studies, focusing on brain or tumor uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
